molecular formula C15H10ClN B11694394 3-(2-Chlorophenyl)-2-phenylacrylonitrile CAS No. 42172-48-5

3-(2-Chlorophenyl)-2-phenylacrylonitrile

Cat. No.: B11694394
CAS No.: 42172-48-5
M. Wt: 239.70 g/mol
InChI Key: GXNYLJUZCHBIMY-GXDHUFHOSA-N
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Description

3-(2-Chlorophenyl)-2-phenylacrylonitrile is an acrylonitrile derivative featuring a chlorophenyl group at the β-position (carbon 3) and a phenyl group at the α-position (carbon 2) of the acrylonitrile backbone (Fig. 1). Its molecular formula is C₁₅H₁₀ClN, with a molecular weight of 239.70 g/mol. Acrylonitrile derivatives are widely studied for their applications in medicinal chemistry, polymer synthesis, and agrochemicals due to their reactivity and structural versatility.

Properties

CAS No.

42172-48-5

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10ClN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-10H/b14-10+

InChI Key

GXNYLJUZCHBIMY-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-phenylacrylonitrile typically involves the reaction of 2-chlorobenzaldehyde with benzyl cyanide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of 3-(2-Chlorophenyl)-2-phenylacrylonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 3-(2-chlorophenyl)-2-phenylacrylic acid.

    Reduction: Formation of 3-(2-chlorophenyl)-2-phenylpropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-2-phenylacrylonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes critical differences between 3-(2-Chlorophenyl)-2-phenylacrylonitrile and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Findings Reference
3-(2-Chlorophenyl)-2-phenylacrylonitrile C₁₅H₁₀ClN 2-Cl (C₆H₄) at C3; C₆H₅ at C2 239.70 Potential anticancer/antimicrobial activity (inferred from analogs)
(Z)-3-(2-Chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile C₁₆H₉ClF₄N 2-Cl, 6-F (C₆H₃) at C3; 4-CF₃ (C₆H₄) at C2 334.71 Selective anticancer activity (IC₅₀ < 1 μM for certain cell lines)
2-(4-Chlorophenyl)-3-phenyl-3-(2-pyridinyl)acrylonitrile C₂₀H₁₃ClN₂ 4-Cl (C₆H₄) at C2; C₆H₅ and 2-pyridinyl at C3 316.79 Unknown biological activity; structural complexity for material science
(E)-2-(2-Aminophenyl)-3-phenylacrylonitrile C₁₅H₁₂N₂ 2-NH₂ (C₆H₄) at C2; C₆H₅ at C3 220.27 Intermediate in synthesis of bioactive molecules (e.g., indole derivatives)
3-(Dimethylamino)-2-phenylacrylonitrile C₁₁H₁₂N₂ N(CH₃)₂ at C3; C₆H₅ at C2 172.23 Electronic modulation studies; potential agrochemical applications

Key Comparative Findings

Electronic and Steric Effects
  • Chlorine vs. Fluorine/Trifluoromethyl: The introduction of electron-withdrawing groups (e.g., Cl, F, CF₃) enhances electrophilicity of the acrylonitrile backbone, improving reactivity in nucleophilic additions or polymerizations. For example, the trifluoromethyl group in 1f2j () significantly increases anticancer potency compared to non-fluorinated analogs .
  • Amino vs. Chloro Substituents: Replacing chlorine with an amino group (e.g., (E)-2-(2-Aminophenyl)-3-phenylacrylonitrile) alters electronic density, making the compound more nucleophilic. This modification is exploited in reductive amination or cyclization reactions .

Biological Activity

3-(2-Chlorophenyl)-2-phenylacrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

3-(2-Chlorophenyl)-2-phenylacrylonitrile is characterized by its unique structure, which includes a chlorophenyl group and a phenylacrylonitrile moiety. This configuration suggests potential for various interactions within biological systems, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds similar to 3-(2-Chlorophenyl)-2-phenylacrylonitrile exhibit significant anticancer properties. For example, studies have shown that derivatives of phenylacrylonitrile can inhibit the proliferation of various cancer cell lines, including those derived from lung and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Apoptosis induction
Compound BMDA-MB-231 (Breast)3.5Cell cycle arrest
3-(2-Chlorophenyl)-2-phenylacrylonitrileHT-29 (Colon)4.2Apoptosis induction

Antioxidant Activity

The antioxidant properties of 3-(2-Chlorophenyl)-2-phenylacrylonitrile have also been investigated. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Neuroprotection
A study evaluated the neuroprotective effects of 3-(2-Chlorophenyl)-2-phenylacrylonitrile in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability, suggesting its potential as a neuroprotective agent.

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 3-(2-Chlorophenyl)-2-phenylacrylonitrile is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

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